Isoindoles
Isoindoles are a class of heterocyclic compounds characterized by a five-membered ring structure with an additional nitrogen atom replacing one of the carbon atoms in the parent indole skeleton. These molecules exhibit diverse structural flexibility, allowing for a wide range of possible substituents at various positions around the ring.
The electronic properties and reactivity of isoindoles can vary significantly depending on the specific substitution pattern, making them valuable intermediates in organic synthesis. They often serve as precursors to numerous bioactive compounds due to their inherent structural complexity and potential to form functional groups through electrophilic or nucleophilic reactions. Isoindoles are also explored for their application in pharmaceuticals, agrochemicals, and materials science.
The stability and reactivity of isoindoles can be tailored by modifying the substituents attached to the nitrogen atom and other ring positions. This flexibility makes them attractive targets for medicinal chemistry investigations, enabling the design of compounds with specific biological activities or desired physical properties.

Structure | Chemical Name | CAS | MF |
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2-(furan-2-yl)methyl-2,3-dihydro-1H-isoindol-1-imine hydrobromide | 1049778-62-2 | C13H13BrN2O |
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(3aR,7aS)-octahydro-1H-isoindole, cis | 1220913-24-5 | C8H15N |
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Tin(II) phthalocyanine | 15304-57-1 | C32H16N8Sn |
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tert-butyl N-(2-benzyl-octahydro-1H-isoindol-4-yl)carbamate | 1461706-71-7 | C20H30N2O2 |
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4-fluoroisoindolin-5-ol Hydrobromide | 1447607-34-2 | C8H9BrFNO |
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4,7-dichloro-2,3-dihydro-1H-isoindol-2-amine | 85683-87-0 | C8H8Cl2N2 |
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2-methyl-octahydro-1H-isoindol-5-amine, Mixture of diastereomers | 1559682-91-5 | C9H18N2 |
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(2,3-dihydro-1H-isoindol-4-yl)methanamine | 933703-92-5 | C9H12N2 |
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2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI) | 202798-17-2 | C9H11NO |
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2-Benzyl-4-nitroisoindoline hydrochloride | 147734-20-1 | C15H14N2O2.HCl |
Related Literature
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Connor W. Frye,Dominic T. Egger,Errikos Kounalis,Adam J. Pearce,Yukun Cheng,Ian A. Tonks Chem. Sci., 2022,13, 1469-1477
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Stefania Castelletto,Zoltán Bodrog,Andrew P. Magyar,Angus Gentle,Igor Aharonovich Nanoscale, 2014,6, 10027-10032
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Liang Jiang,Yuan Lei,Yao Xiao,Xiaowei Fu,Weibo Kong,Yuechuan Wang,Jingxin Lei J. Mater. Chem. A, 2020,8, 22369-22378
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Wen-Juan Yang,Qiu Sun,Jing Sun,Chao-Guo Yan Org. Chem. Front., 2018,5, 2754-2758
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Lisa Wagner,Jörg Stang,Sebastian Derra,Tim Hollmann,Frank Hahn Org. Biomol. Chem., 2022,20, 9645-9649
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